Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate
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Overview
Description
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group with a cyclobutyl group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclobutyl(hydroxy)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.
Substitution: 4-(cyclobutyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).
Scientific Research Applications
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-(hydroxymethyl)benzoate: Similar in structure but lacks the cyclobutyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is unique due to the presence of the cyclobutyl group, which introduces strain into the molecule and can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This detailed article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of p-hydroxybenzoic acid, characterized by the presence of a cyclobutyl group and a hydroxymethyl substituent. Its chemical structure can be represented as follows:
This compound is a methyl ester, which enhances its lipophilicity and may influence its absorption and distribution in biological systems.
Mechanisms of Biological Activity
- Antimicrobial Properties : this compound exhibits significant antimicrobial activity. It acts as an effective preservative in food and cosmetic formulations due to its ability to inhibit the growth of various bacteria and fungi. This antimicrobial effect is attributed to its capacity to disrupt microbial cell membranes and interfere with metabolic processes .
- Histamine Release Modulation : The compound has been shown to increase histamine release, which plays a crucial role in immune responses. This property suggests potential applications in treating allergic reactions or enhancing immune function .
- Cellular Regulation : Research indicates that this compound can modulate cellular activities related to immunity. It may influence the regulation of immune cells, potentially offering therapeutic benefits in immunological disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound could prevent ischemia-reperfusion injury by blocking sodium channels, which are critical in maintaining neuronal health during oxidative stress conditions .
Antimicrobial Activity Assessment
A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a viable candidate for development as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays using HepG-2 liver cancer cells demonstrated that this compound exhibits selective cytotoxic effects.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 65 |
200 | 30 |
The IC50 value was calculated to be approximately 120 µg/mL, indicating significant cytotoxic potential at higher concentrations .
Properties
IUPAC Name |
methyl 4-[cyclobutyl(hydroxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9,12,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUWZUOFXMEWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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